tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate
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Overview
Description
“tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate” is a chemical compound with the CAS Number: 1797118-30-9 . It has a molecular weight of 285.39 . The IUPAC name of this compound is tert-butyl (3-oxo-3-((piperidin-2-ylmethyl)amino)propyl)carbamate . The physical form of this compound is a powder .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, is a significant area of research in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidin-2-ylmethyl group, a carbamoyl group, and a tert-butyl group . The InChI code provides a specific description of the molecule’s structure .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 285.39 .Scientific Research Applications
Enantioselective Synthesis and Molecular Building Blocks
- Enantioselective Synthesis of Alkaloids : The versatility of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester, a related compound, is demonstrated in the stereoselective synthesis of biologically active alkaloids like sedridine, allosedridine, methylsedridine, and others via a reagent-based differentiation (Passarella et al., 2005).
- Asymmetric Total Synthesis of Tacamonine : Radical cyclization techniques were employed in the asymmetric synthesis of tacamonine, showcasing the application of tert-butyl derivatives in creating complex molecular structures (Ihara et al., 1994).
Characterization and Structural Analysis
- Structural Characterization of N-Boc Piperazine Derivatives : Two derivatives were synthesized and characterized through spectroscopic studies and X-ray diffraction, demonstrating their potential in antibacterial and antifungal applications (Kulkarni et al., 2016).
- Crystallographic Studies of tert-Butyl Esters : A detailed structural analysis of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was conducted, highlighting the importance of X-ray diffraction in understanding molecular conformations (Kant et al., 2015).
Synthetic Intermediate Applications
- Building Blocks for Protease Inhibitors : The synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate demonstrates its utility as a precursor for the development of novel protease inhibitors, crucial for pharmaceutical research (Ghosh et al., 2017).
Synthesis and Application in Medicinal Chemistry
- Synthesis of Biologically Active Compounds : The tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate is highlighted as an important intermediate for compounds like omisertinib (AZD9291), showcasing the critical role of tert-butyl derivatives in the synthesis of cancer treatment drugs (Zhao et al., 2017).
Safety and Hazards
Future Directions
The future directions in the field of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Properties
IUPAC Name |
tert-butyl N-[3-oxo-3-(piperidin-2-ylmethylamino)propyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-9-7-12(18)17-10-11-6-4-5-8-15-11/h11,15H,4-10H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFGCIDOJKBKNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NCC1CCCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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